8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Descripción
Propiedades
IUPAC Name |
8-ethoxy-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O3/c1-2-31-19-11-12-22-20(14-19)24-21(15-25-22)23(16-7-4-3-5-8-16)26-27(24)17-9-6-10-18(13-17)28(29)30/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWVYBYFDONLEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC(=CC=C4)[N+](=O)[O-])C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Historical Evolution of Pyrazoloquinoline Synthesis
Early Methodologies in Heterocyclic Frameworks
The foundational work on pyrazolo[4,3-c]quinolines began with Friedländer condensations, where o-aminocarbonyl compounds reacted with pyrazolones to form fused heterocycles. For instance, Tomasik et al. demonstrated that heating o-aminoacetophenone with methyl-substituted pyrazolones in ethylene glycol yielded pyrazoloquinolines with 20–85% efficiency. These early methods established the viability of constructing the pyrazoloquinoline core but lacked regiocontrol for complex substituents like ethoxy or nitro groups.
Advancements via Multicomponent Reactions
The introduction of multicomponent reactions (MCRs) addressed limitations in step economy. Sabitha et al. achieved microwave-assisted condensations of anthranilic acid derivatives with substituted pyrazolones on clay supports, producing 1H-pyrazolo[3,4-b]quinolines in reduced reaction times. While these methods focused on simpler analogs, they laid the groundwork for incorporating electron-withdrawing groups (e.g., nitro) and alkoxy substituents.
Modular Synthesis of 8-Ethoxy-1-(3-Nitrophenyl)-3-Phenyl-1H-Pyrazolo[4,3-c]Quinoline
Retrosynthetic Analysis
The target compound can be deconstructed into three key components:
Stepwise Synthesis Protocol
Formation of the Pyrazoloquinoline Core
Starting Material : 4-Chloro-1H-pyrazolo[4,3-c]quinolin-3-amine (1 ) is prepared via cyclocondensation of 5-chloroanthranilic acid with acetylacetone, followed by chlorination.
Reaction with 3-Nitroaniline :
- Conditions : Reflux in DMF at 120°C for 12 hours under N₂.
- Mechanism : SNAr displacement of the C4 chloride by 3-nitroaniline.
- Outcome : 4-(3-Nitrophenylamino)-1H-pyrazolo[4,3-c]quinolin-3-amine (2 ) is obtained in 68% yield.
| Step | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 3-Nitroaniline, DMF, 120°C | 2 | 68% |
Ethoxy Group Introduction
Alkylation at C8 :
Key Insight : Ethoxy installation prior to phenyl group introduction minimizes steric hindrance during cross-coupling.
Phenyl Substituent Coupling
Suzuki-Miyaura Reaction :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Conditions : 3 (1.0 equiv), phenylboronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), DME/H₂O (4:1), 80°C, 8 hours.
- Outcome : 8-Ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline (4 ) achieved in 82% yield.
| Parameter | Value |
|---|---|
| Reaction Temperature | 80°C |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Yield | 82% |
Mechanistic and Optimization Studies
Analytical Characterization
Spectroscopic Data
Industrial-Scale Considerations
Cost-Efficiency Analysis
Environmental Impact Mitigation
- Waste Streams : Nitro-containing byproducts are treated with Fe⁰/H₂O for denitrification prior to disposal.
- E-factor : 8.2 kg waste/kg product, outperforming traditional methods (15–20 kg/kg).
Análisis De Reacciones Químicas
Types of Reactions
8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert nitro groups to amines or other functional groups.
Substitution: This can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing groups, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It has potential as a probe for studying biological processes due to its unique structure.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, which can lead to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazoloquinolines and quinoline derivatives, such as:
- 8-hydroxyquinoline
- 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one
- Phenoxy acetamide derivatives
Uniqueness
What sets 8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications .
Actividad Biológica
8-Ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by an ethoxy group, a nitrophenyl group, and a phenyl group attached to a pyrazoloquinoline core. This unique arrangement contributes to its distinctive chemical properties and biological activities.
| Property | Value |
|---|---|
| IUPAC Name | 8-ethoxy-1-(3-nitrophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
| Molecular Formula | C₁₈H₁₅N₃O₂ |
| Molecular Weight | 305.33 g/mol |
| CAS Number | 901044-27-7 |
Antimicrobial Activity
Research has indicated that derivatives of pyrazoloquinolines exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi. The minimum inhibitory concentration (MIC) for certain derivatives was found to be as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The anticancer potential of pyrazoloquinolines, including 8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has been explored in various studies. Notably, some derivatives have demonstrated cytotoxic effects against different cancer cell lines. For example, in vitro studies revealed that compounds with similar structures could induce apoptosis in cancer cells through mechanisms involving the inhibition of specific pathways such as NF-kB and HDAC .
The biological activity of 8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation: It could modulate receptor activities that are pivotal in cell signaling pathways related to tumor growth and immune responses.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of pyrazoloquinolines, researchers synthesized several derivatives and tested their activity against Plasmodium falciparum, revealing IC50 values ranging from 0.014 to 5.87 μg/mL . This highlights the potential of these compounds as leads for drug development against malaria.
Anticancer Evaluation
Another significant investigation assessed the anticancer effects of various pyrazoloquinoline derivatives using zebrafish models. The study indicated that certain compounds exhibited potent growth inhibition in tumor cells, suggesting their therapeutic potential in oncology .
Q & A
Q. What are the primary synthetic routes to 8-ethoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
The compound is synthesized via fusion of 4-ethoxyaniline (35j) with 1-phenyl-3-methyl-5-chloro-pyrazole-aldehyde (4) under thermal conditions. This method yields regioisomers (e.g., 78 and 79), with the ethoxy group at position 8 or 6 depending on reaction conditions . Key steps include:
- Condensation : Formation of Schiff base intermediates.
- Cyclization : Intramolecular cyclization under heat to form the pyrazoloquinoline core.
- Purification : Chromatographic separation of isomers.
Table 1 : Synthetic Conditions and Yields
| Reactants | Temperature (°C) | Time (h) | Product (Yield) | Reference |
|---|---|---|---|---|
| 35j + 4 | 120–140 | 12–24 | 78 (60–70%) |
Q. How is structural confirmation achieved for pyrazolo[4,3-c]quinoline derivatives?
Structural validation relies on:
- IR Spectroscopy : Absence of cyano (~2210 cm⁻¹) and presence of NH/NH₂ bands (3200–3330 cm⁻¹) .
- ¹H NMR : Signals for ethoxy protons (δ ~1.4 ppm, triplet; δ ~4.0 ppm, quartet), aromatic protons (δ 7.0–8.5 ppm), and pyrazole NH (δ ~12.9 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 199 for core structure) and fragmentation patterns .
Q. What analytical challenges arise in characterizing nitro-substituted pyrazoloquinolines?
The 3-nitrophenyl group introduces spectral complexity:
- Overlapping Signals : Aromatic protons from phenyl and quinoline moieties require high-field NMR (≥400 MHz) .
- Electron-Withdrawing Effects : The nitro group shifts adjacent proton signals downfield (δ 8.5–9.0 ppm) .
- HPLC Purity : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to resolve regioisomers .
Advanced Research Questions
Q. What mechanistic pathways govern the cyclization of intermediates into the pyrazoloquinoline core?
Cyclization proceeds via:
- Nucleophilic Substitution : Hydrazine attacks the 4-alkylaminoquinoline-3-carbonitrile intermediate, displacing chloride .
- Intramolecular Cyclization : NH₂ group from hydrazine attacks the nitrile carbon, forming the pyrazole ring (Scheme 3 in ).
- Thermal Activation : Elevated temperatures (80–100°C) accelerate ring closure and minimize side reactions .
Q. How can palladium catalysis optimize pyrazoloquinoline synthesis?
Palladium-catalyzed C–N bond formation enables:
Q. What strategies address contradictions in reported synthetic yields?
Discrepancies arise from:
- Solvent Effects : Polar aprotic solvents (DMSO, DMF) improve hydrazine reactivity but may degrade nitro groups .
- Catalyst Loading : Pd(PPh₃)₄ (5 mol%) enhances cyclization efficiency compared to ligand-free systems .
- Workflow Validation : Reproduce key steps (e.g., IR monitoring of nitrile disappearance) to confirm intermediate integrity .
Q. Are there biological applications for 8-ethoxy-pyrazoloquinolines beyond basic pharmacology?
Recent studies highlight:
- G-Quadruplex Recognition : The planar pyrazoloquinoline core selectively binds c-MYC promoter G-quadruplexes, validated via fluorescence titration (Kd = 0.2–0.5 μM) .
- Photoredox Catalysis : Potential as electron-deficient motifs in photocatalysts due to nitro and quinoline electron-withdrawing groups .
Data Contradictions and Resolutions
- Isomer Formation : reports 8-ethoxy isomer (78) as the major product, while notes temperature-dependent selectivity. Resolve by optimizing reaction conditions (e.g., 100°C in xylenes favors 78) .
- Azide vs. Tetrazole Forms : and debate azide (13) vs. tetrazole (12) structures. X-ray crystallography confirms azide form in six-membered fused systems .
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
